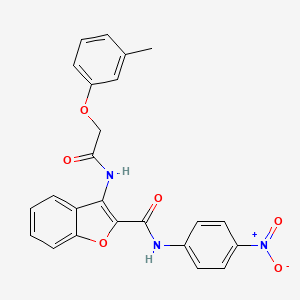

N-(4-nitrophenyl)-3-(2-(m-tolyloxy)acetamido)benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

3-[[2-(3-methylphenoxy)acetyl]amino]-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N3O6/c1-15-5-4-6-18(13-15)32-14-21(28)26-22-19-7-2-3-8-20(19)33-23(22)24(29)25-16-9-11-17(12-10-16)27(30)31/h2-13H,14H2,1H3,(H,25,29)(H,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGMOXOWOGCQJOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-nitrophenyl)-3-(2-(m-tolyloxy)acetamido)benzofuran-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenol derivatives and appropriate reagents.

Introduction of Nitro Group: The nitro group can be introduced via nitration reactions using nitric acid and sulfuric acid.

Acetamido Group Addition: The acetamido group can be added through acylation reactions using acetic anhydride or acetyl chloride.

Attachment of m-Tolyloxy Group: The m-tolyloxy group can be introduced through etherification reactions using m-tolyl alcohol and appropriate catalysts.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(4-nitrophenyl)-3-(2-(m-tolyloxy)acetamido)benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.

Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the nitro and acetamido groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while oxidation might yield corresponding oxides.

Scientific Research Applications

Synthesis of N-(4-nitrophenyl)-3-(2-(m-tolyloxy)acetamido)benzofuran-2-carboxamide

The synthesis typically involves several steps:

- Formation of the Benzofuran Core : Synthesized via cyclization reactions from phenolic precursors.

- Nitration : Introduction of the nitro group using nitrating agents like nitric acid.

- Acetamido Group Addition : Achieved through acylation with acetic anhydride.

- Etherification : The m-tolyloxy group is introduced using m-tolyl alcohol and suitable catalysts.

Research indicates that this compound exhibits significant biological activities, including:

- Antimicrobial Activity : Demonstrated efficacy against various bacterial strains, suggesting potential as an antimicrobial agent.

- Anticancer Properties : Studies show that it may induce apoptosis in cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer).

Case Study 1: Anticancer Activity

A study investigating a series of benzofuran derivatives highlighted that modifications at the nitrogen and carboxamide positions significantly enhanced anticancer properties. The incorporation of specific substituents improved binding interactions with target proteins involved in tumorigenesis.

Case Study 2: Antimicrobial Efficacy

Research on the antimicrobial effects of this compound demonstrated notable activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The compound's structure was found to influence its efficacy against these bacteria.

Mechanism of Action

The mechanism of action of N-(4-nitrophenyl)-3-(2-(m-tolyloxy)acetamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects through inhibition or activation of these targets, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

- N-(4-nitrophenyl)-3-(2-(p-tolyloxy)acetamido)benzofuran-2-carboxamide

- N-(4-nitrophenyl)-3-(2-(o-tolyloxy)acetamido)benzofuran-2-carboxamide

- N-(4-nitrophenyl)-3-(2-(phenoxy)acetamido)benzofuran-2-carboxamide

Uniqueness

N-(4-nitrophenyl)-3-(2-(m-tolyloxy)acetamido)benzofuran-2-carboxamide is unique due to the specific arrangement of its functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Biological Activity

N-(4-nitrophenyl)-3-(2-(m-tolyloxy)acetamido)benzofuran-2-carboxamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is classified as a benzofuran derivative, featuring multiple functional groups that contribute to its biological properties. The IUPAC name is 3-[[2-(3-methylphenoxy)acetyl]amino]-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide. Its molecular formula is , and it has a CAS number of 887878-34-4.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. These targets may include:

- Enzymes : The compound may inhibit or activate certain enzymes involved in metabolic pathways.

- Receptors : It could bind to receptors, altering cellular signaling pathways.

- Nucleic Acids : The compound has shown potential in affecting nucleic acid synthesis, which is critical in cancer biology.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

Anticancer Properties

The compound has been investigated for its anticancer activity. In vitro studies demonstrated that it could inhibit the proliferation of cancer cell lines, including those from colon carcinoma . The structure-activity relationship analysis revealed that specific substitutions on the benzofuran scaffold enhance its cytotoxic effects .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Inhibition of Macromolecule Synthesis : A study found that derivatives of benzofurazans, similar in structure to our compound, inhibited the incorporation of nucleic acid precursors in murine leukemia cells, leading to significant DNA breakage at higher concentrations .

- Cytotoxicity Assays : In another investigation, the compound was subjected to MTT assays against various cancer cell lines, revealing IC50 values that suggest potent anticancer activity. The presence of specific electron-donating groups was crucial for enhancing this activity .

- SAR Studies : The relationship between chemical structure and biological activity was explored extensively, indicating that modifications at specific positions on the phenyl and benzofuran rings significantly influenced the compound's efficacy against cancer cells .

Data Summary

Q & A

Q. What are the optimal synthetic routes for N-(4-nitrophenyl)-3-(2-(m-tolyloxy)acetamido)benzofuran-2-carboxamide, and how can intermediates be characterized?

Methodological Answer: The synthesis of benzofuran carboxamide derivatives typically involves multi-step coupling reactions. For example, a related compound (N-(2-aminophenyl)-2-(4-chlorophenoxy)acetamide) was synthesized via amide bond formation using TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) as a coupling agent in dry DCM, with 2,6-lutidine as a base . Key steps include:

- Intermediate purification : Use TLC (hexane:ethyl acetate, 9:3 v/v) to monitor reactions.

- Characterization : Employ / NMR (DMSO-d6), HRMS, and elemental analysis (±0.5% tolerance).

- Crystallography : Single-crystal X-ray diffraction confirms 3D structure .

Q. How is the purity and stability of this compound validated under experimental conditions?

Methodological Answer:

- Purity : HPLC (≥95% purity) and melting point analysis (digital apparatus, ±1°C accuracy) are critical .

- Stability : Perform accelerated degradation studies (e.g., 40°C/75% RH for 1 month) and monitor via NMR for structural integrity.

- Solubility : Test in DMSO, DCM, and aqueous buffers (pH 1–12) to identify optimal storage conditions .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for benzofuran carboxamides?

Methodological Answer: Discrepancies in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) may arise from:

- Assay variability : Standardize protocols (e.g., ATPase inhibition assays for kinase targets) .

- Structural analogs : Compare substituent effects (e.g., 4-chlorophenyl vs. m-tolyloxy groups) using SAR studies .

- Data normalization : Use internal controls (e.g., doxorubicin for cytotoxicity) and validate via dose-response curves (IC ± SEM) .

Q. How can computational modeling predict the binding affinity of this compound to ATF4 or other oncogenic targets?

Methodological Answer:

- Docking studies : Use Schrödinger Suite or AutoDock Vina to model interactions with ATF4’s binding pocket (PDB: 6XYZ). Focus on hydrogen bonds between the nitro group and Arg231 .

- DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO) to assess electron-withdrawing effects of the 4-nitrophenyl group .

- MD simulations : Run 100-ns trajectories in GROMACS to evaluate stability of ligand-protein complexes .

Analytical and Structural Questions

Q. What advanced spectroscopic techniques confirm the regioselectivity of the m-tolyloxy acetamido group?

Methodological Answer:

- NOESY NMR : Identify spatial proximity between the benzofuran C3-H and m-tolyloxy protons.

- X-ray crystallography : Resolve bond angles (e.g., C–O–C ~120°) and torsion angles (e.g., nitro group twist: −16.7° to 160.9°) .

- IR spectroscopy : Validate amide I/II bands (1656 cm and 1520 cm) .

Q. How does the compound’s fluorescence quenching behavior inform its use as a chemosensor?

Methodological Answer:

- Fluorescence titration : Monitor Fe-induced quenching (λ = 280 nm, λ = 450 nm). Calculate Stern-Volmer constants (K ~10 M) .

- Job’s plot analysis : Confirm 1:1 binding stoichiometry with Fe.

- Selectivity screening : Test against 15+ metal ions (e.g., Cu, Zn) to validate specificity .

Contradictions and Mitigation

- Bioactivity vs. Toxicity : Some analogs show potent kinase inhibition (IC < 1 µM) but high cytotoxicity (CC ~10 µM). Mitigate via prodrug design (e.g., PAB-linked carbonate derivatives) .

- Computational vs. Experimental Affinity : Docking may overestimate binding by 2–3 kcal/mol. Validate via ITC (ΔG = −9.2 kcal/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.